molecular formula C6H6FN3 B11774739 2-Fluoroisonicotinimidamide

2-Fluoroisonicotinimidamide

Cat. No.: B11774739
M. Wt: 139.13 g/mol
InChI Key: DRVGVQDZADLEKB-UHFFFAOYSA-N
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Description

2-Fluoroisonicotinimidamide is a fluorinated organic compound with the molecular formula C6H6FN3. It belongs to the class of heterocyclic building blocks, specifically pyridines, and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Schiemann reaction, which involves the diazotization of 2-aminonicotinic acid followed by fluorination . The reaction conditions often require an acidic medium and elevated temperatures to facilitate the fluorination process.

Industrial Production Methods

Industrial production of 2-Fluoroisonicotinimidamide may involve large-scale Schiemann reactions or other fluorination techniques that ensure high yield and purity. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoroisonicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Fluoroisonicotinimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoroisonicotinimidamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s unique electronic properties can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to alterations in enzymatic activity, protein interactions, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoroisonicotinimidamide is unique due to its specific fluorine substitution on the isonicotinimidamide structure.

Properties

IUPAC Name

2-fluoropyridine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3/c7-5-3-4(6(8)9)1-2-10-5/h1-3H,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVGVQDZADLEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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